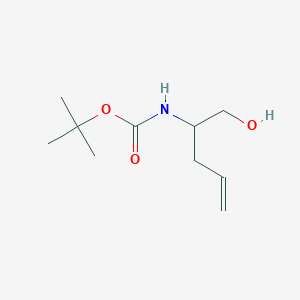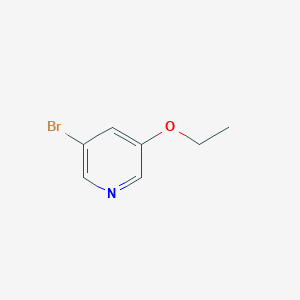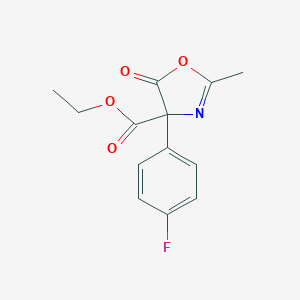
Ethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate, commonly known as EFMC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EFMC is a member of the oxazole family of compounds and has been shown to possess unique biological properties that make it a valuable tool for studying various biochemical and physiological processes. In
Wissenschaftliche Forschungsanwendungen
EFMC has been shown to possess a wide range of biological activities that make it a valuable tool for studying various biochemical and physiological processes. One of the most promising applications of EFMC is in the field of cancer research. Studies have shown that EFMC has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. EFMC has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, and by inhibiting the activity of enzymes that are essential for cancer cell survival.
In addition to its anticancer activity, EFMC has also been shown to possess antimicrobial properties. Studies have demonstrated that EFMC is effective against a variety of bacterial and fungal pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. EFMC has been shown to disrupt the cell membrane of these pathogens, leading to their death.
Wirkmechanismus
The precise mechanism of action of EFMC is not yet fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are essential for cell survival. EFMC has been shown to inhibit the activity of enzymes such as topoisomerase II and dihydrofolate reductase, which are involved in DNA replication and cell division. By inhibiting these enzymes, EFMC prevents cancer cells from dividing and growing, leading to their death.
Biochemical and Physiological Effects
EFMC has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that EFMC can induce apoptosis in cancer cells, inhibit the growth of bacterial and fungal pathogens, and reduce inflammation. In vivo studies have shown that EFMC can inhibit the growth of tumors in animal models and reduce the severity of inflammatory diseases such as colitis.
Vorteile Und Einschränkungen Für Laborexperimente
EFMC has several advantages as a tool for scientific research. It is relatively easy to synthesize and can be produced in high yields. EFMC is also stable and can be stored for extended periods of time without degradation. However, EFMC also has some limitations. It is highly toxic and must be handled with care. Additionally, its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments.
Zukünftige Richtungen
There are several potential future directions for research on EFMC. One area of interest is in the development of new EFMC derivatives with improved biological activity and reduced toxicity. Another area of interest is in the exploration of the mechanism of action of EFMC and its interactions with other cellular components. Finally, EFMC may have potential applications in the development of new therapeutics for cancer and infectious diseases.
Conclusion
EFMC is a valuable tool for scientific research due to its unique biological properties. It has been shown to possess potent anticancer and antimicrobial activity and has potential applications in the development of new therapeutics. Although the mechanism of action of EFMC is not fully understood, research in this area has the potential to lead to new insights into the biochemical and physiological processes that underlie these activities.
Synthesemethoden
EFMC can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-fluoroaniline with ethyl 2-oxo-4-phenylbutanoate in the presence of a base catalyst. The resulting intermediate is then treated with an acid to form the final product. This method has been optimized to produce high yields of pure EFMC and has been widely adopted by researchers in the field.
Eigenschaften
CAS-Nummer |
162247-71-4 |
|---|---|
Produktname |
Ethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate |
Molekularformel |
C13H12FNO4 |
Molekulargewicht |
265.24 g/mol |
IUPAC-Name |
ethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H12FNO4/c1-3-18-11(16)13(12(17)19-8(2)15-13)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
NGRPWJGQKVJKGM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(C(=O)OC(=N1)C)C2=CC=C(C=C2)F |
Kanonische SMILES |
CCOC(=O)C1(C(=O)OC(=N1)C)C2=CC=C(C=C2)F |
Synonyme |
4-Oxazolecarboxylic acid, 4-(4-fluorophenyl)-4,5-dihydro-2-methyl-5-oxo-, ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B63741.png)

![2-(Methylthio)oxazolo[5,4-c]pyridine](/img/structure/B63744.png)
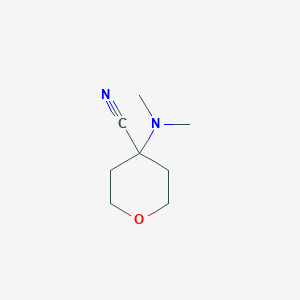

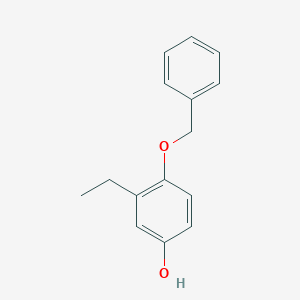
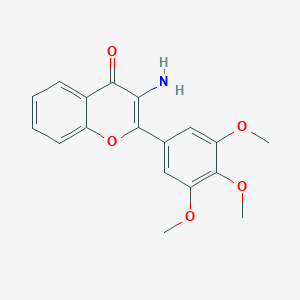
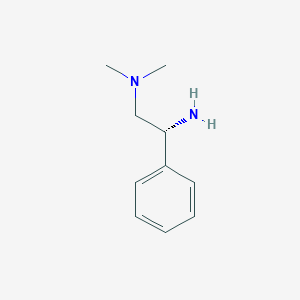
![1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI)](/img/structure/B63761.png)

